molecular formula C41H49NO14 B8099207 [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

Cat. No.: B8099207
M. Wt: 779.8 g/mol
InChI Key: GLYDSECXZWCLMS-MIKLLFJISA-N
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Description

The compound [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate is a highly functionalized cyclopentaannulen derivative. Its structure features:

  • A cyclopenta[12]annulen core with stereochemical complexity (R/S configurations at multiple positions).
  • Four acetyloxy groups at positions 2, 4, 11, and 12.
  • A benzoyloxy group at position 1 and a pyridine-3-carboxylate ester at position 7.
  • Additional substituents: methylidene (C=CH₂) at position 12, hydroxyl groups at 3a and 10, and methyl groups at positions 2, 5, and 6.

Properties

IUPAC Name

[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H49NO14/c1-22-17-18-39(7,8)36(55-38(49)29-16-13-19-42-20-29)31(47)33(52-25(4)44)23(2)32(51-24(3)43)30-35(54-37(48)28-14-11-10-12-15-28)40(9,56-27(6)46)21-41(30,50)34(22)53-26(5)45/h10-20,22,30-36,47,50H,2,21H2,1,3-9H3/b18-17-/t22-,30-,31+,32-,33-,34-,35+,36+,40+,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYDSECXZWCLMS-MIKLLFJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopentaannulen-9-yl] pyridine-3-carboxylate is a complex organic molecule with significant potential in biological applications. This article delves into its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a cyclopentannulene framework with multiple functional groups including acetoxy and benzoyloxy moieties. Its stereochemistry is characterized by numerous chiral centers which may influence its biological interactions.

Anticancer Properties

Research has indicated that similar compounds within the same class exhibit anticancer properties. For instance:

  • Mechanism of Action : Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mitochondrial pathways and modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.
  • Case Study : A study on derivatives of this compound demonstrated significant cytotoxicity against prostate cancer cell lines (PC3 and LNCaP) with IC50 values in the low micromolar range. The specific mechanism involved the inhibition of cell proliferation and induction of programmed cell death (apoptosis) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential:

  • Activity Spectrum : It has shown promising activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Case Study : A recent investigation revealed that derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The compound's anti-inflammatory properties have been explored:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This is likely mediated through the NF-kB signaling pathway.
  • Case Study : In vitro studies demonstrated that treatment with this compound reduced inflammation markers in macrophage cell lines exposed to lipopolysaccharide (LPS) .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:

ParameterValue
AbsorptionRapid
BioavailabilityApproximately 70%
MetabolismHepatic (CYP450 enzymes)
Elimination Half-life6 hours

These parameters suggest that the compound may have favorable absorption characteristics with a moderate elimination half-life conducive for therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Table 1: Structural Comparison with Cyclopentaannulen Derivatives
Compound Core Structure Key Substituents Source
Target Compound Cyclopenta[12]annulen 4× acetyloxy, 1× benzoyloxy, 1× pyridine-3-carboxylate, methylidene, hydroxyls N/A
Compound Cyclopenta[12]annulen 2× acetyloxy, 1× benzoyloxy, 1× oxo group, fewer methyl groups
Compound Oxacyclotetradecino-oxazole Macrolide core, pyridine-pyrrolidine ester, dimethylamino sugar moiety

Key Observations :

  • The target compound has a higher degree of acetylation (4× vs. 2× in ), which may enhance metabolic stability but reduce solubility .
  • Unlike ’s macrolide-oxazole hybrid, the target lacks sugar moieties, suggesting divergent biological targets (e.g., enzymatic vs. receptor-mediated pathways) .

Key Observations :

  • The target compound’s synthesis likely involves sequential acylation/benzoylation, akin to methods in but with greater complexity due to multiple stereocenters .

Functional Group Impact on Physicochemical Properties

Table 3: Substituent Effects on Solubility and Reactivity
Substituent Role in Target Compound Comparison to Analogs
Pyridine-3-carboxylate Enhances aromatic π-stacking Similar to ’s cyano groups (e.g., 11b) but less polar
Benzoyloxy Increases lipophilicity Contrasts with ’s phenolic esters (e.g., phloretin)
Tetraacetyloxy May reduce aqueous solubility More acetylated than ’s diacetyloxy analog

Key Observations :

  • The pyridine-3-carboxylate group could improve binding to hydrophobic pockets in proteins, similar to cyano-substituted thiazolo-pyrimidines in .
  • High acetylation may necessitate prodrug strategies to enhance bioavailability, as seen in glycosylated analogs () .

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